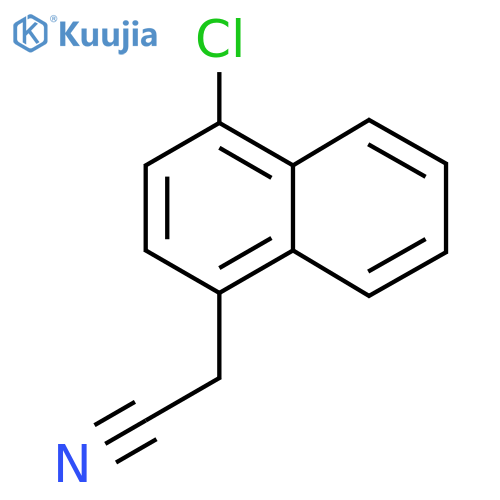

Cas no 23593-10-4 (4-Chloronaphthalene-1-acetonitrile)

4-Chloronaphthalene-1-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-1-cyanomethylnaphthalene

- 4-Chloronaphthalene-1-acetonitrile

-

- インチ: 1S/C12H8ClN/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6H,7H2

- InChIKey: QMIPXEWUEHZLBR-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(CC#N)=C2C=CC=CC2=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 242

- トポロジー分子極性表面積: 23.8

- 疎水性パラメータ計算基準値(XlogP): 3.5

4-Chloronaphthalene-1-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219000665-250mg |

4-Chloronaphthalene-1-acetonitrile |

23593-10-4 | 98% | 250mg |

$734.40 | 2023-09-02 | |

| Alichem | A219000665-500mg |

4-Chloronaphthalene-1-acetonitrile |

23593-10-4 | 98% | 500mg |

$989.80 | 2023-09-02 | |

| Alichem | A219000665-1g |

4-Chloronaphthalene-1-acetonitrile |

23593-10-4 | 98% | 1g |

$1819.80 | 2023-09-02 |

4-Chloronaphthalene-1-acetonitrile 関連文献

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

4-Chloronaphthalene-1-acetonitrileに関する追加情報

4-Chloronaphthalene-1-acetonitrile

4-Chloronaphthalene-1-acetonitrile (CAS No. 23593-10-4) is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which combines a naphthalene ring system with a cyano group and a chlorine substituent. The naphthalene moiety provides a rigid aromatic framework, while the cyano group introduces electron-withdrawing properties, making it an intriguing molecule for various applications.

The synthesis of 4-Chloronaphthalene-1-acetonitrile typically involves multi-step reactions, often starting from naphthalene derivatives. One common approach is the Friedel-Crafts acylation followed by a substitution reaction to introduce the chlorine atom. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. These improvements have made 4-Chloronaphthalene-1-acetonitrile more accessible for large-scale applications.

One of the most notable applications of 4-Chloronaphthalene-1-acetonitrile is in the field of drug discovery. Its structure serves as a valuable scaffold for developing bioactive compounds with potential therapeutic effects. For instance, researchers have explored its role as an intermediate in the synthesis of anticancer agents. The compound's ability to modulate specific cellular pathways makes it a promising candidate for further investigation in medicinal chemistry.

In materials science, 4-Chloronaphthalene-1-acetonitrile has been utilized as a building block for constructing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties, influenced by the cyano and chlorine substituents, make it suitable for applications in optoelectronics. Recent studies have demonstrated its potential in enhancing the efficiency of organic photovoltaic devices, highlighting its importance in sustainable energy technologies.

The compound's versatility extends to analytical chemistry as well. Due to its distinct UV-vis absorption characteristics, 4-Chloronaphthalene-1-acetonitrile is employed as a sensitive probe for detecting specific analytes in complex matrices. Its high sensitivity and selectivity make it an invaluable tool in environmental monitoring and quality control processes.

Recent research has also focused on understanding the photophysical properties of 4-Chloronaphthalene-1-acetonitrile. Studies have revealed that its fluorescence quantum yield can be tuned by modifying the substituents on the naphthalene ring. This property opens new avenues for its application in fluorescence sensing and imaging techniques.

In conclusion, 4-Chloronaphthalene-1-acetonitrile (CAS No. 23593-10-4) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in modern chemical research. As ongoing studies continue to uncover its potential, this compound is poised to make significant contributions to both academic and industrial sectors.

23593-10-4 (4-Chloronaphthalene-1-acetonitrile) 関連製品

- 2549049-53-6(2-(3,5-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione)

- 872857-61-9(1-(2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetyl)piperidine-4-carboxamide)

- 15572-79-9(L-Galactose)

- 2034579-60-5(6-methoxy-N-(6-methoxypyridin-3-yl)methylpyrimidine-4-carboxamide)

- 1564751-78-5(1-(5-fluoropyridin-3-yl)cyclopropan-1-ol)

- 6302-68-7(5-methyl-1,2,4-triazin-3-amine)

- 1638744-47-4((3R)-3-methylsulfanylpyrrolidine;hydrochloride)

- 37710-81-9(TC AQP1 1)

- 2171212-12-5((2R)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acid)

- 2167533-70-0(1-acetyl-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid)